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Abstract
Sophoraflavanone H, a prenylated flavonoid, has garnered significant interest due to its

potential as a lead compound for antimicrobial and antitumor drug development.[1][2] This

document provides detailed application notes and experimental protocols for the asymmetric

synthesis of Sophoraflavanone H enantiomers, based on the total synthesis reported by

Murakami et al. (2020). The synthesis employs a Rh-catalyzed asymmetric C-H insertion and a

selective oxy-Michael reaction as key steps to construct the dihydrobenzofuran and flavanone

moieties, respectively.[1] Additionally, this document outlines the potential biological activities of

Sophoraflavanone H based on studies of structurally related compounds, providing context for

its application in drug discovery and development.

Introduction
Flavonoids are a class of natural products known for a wide range of biological activities,

including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Sophoraflavanone
H is a unique polyphenol with a hybrid structure, incorporating both a 2,3-diaryl-2,3-

dihydrobenzofuran and a flavanone ring system.[1][2] The asymmetric synthesis of its

enantiomers is crucial for the stereoselective investigation of its biological functions and for the

development of potent and specific therapeutic agents. The methodology detailed below

provides a robust pathway to access enantiomerically enriched Sophoraflavanone H.
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Experimental Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The key

transformations include the preparation of a diazoacetate precursor, a diastereoselective Rh-

catalyzed C-H insertion to form the dihydrobenzofuran core, and a subsequent selective oxy-

Michael reaction to construct the flavanone ring.
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Caption: Experimental workflow for the asymmetric synthesis of Sophoraflavanone H.

Quantitative Data Summary
The following table summarizes the reported yields and enantiomeric excess (ee) for key steps

in the synthesis of a related dihydrobenzofuran intermediate, which is a core component of

Sophoraflavanone H.

Step
Catalyst/
Reagent

Solvent
Temp.
(°C)

Time (h) Yield (%)

Enantiom
eric
Excess
(ee %)

Asymmetri

c C-H

Insertion

Rh₂(S-

PTPA)₄

Dichlorome

thane
40 1 92 94

Selective

Oxy-

Michael

Reaction

DBU Methanol rt 12 85 N/A
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Data is based on the synthesis of a key intermediate as reported by Murakami et al. (2020) and

may vary for the specific synthesis of Sophoraflavanone H.

Experimental Protocols
Protocol 1: Rh-catalyzed Asymmetric C-H Insertion

This protocol describes the formation of the chiral dihydrobenzofuran ring system.

Materials:

Diazoacetate precursor

Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) [Rh₂(S-PTPA)₄]

Dichloromethane (DCM), anhydrous

Procedure:

To a solution of the diazoacetate precursor (1.0 equiv) in anhydrous DCM (0.1 M), add

Rh₂(S-PTPA)₄ (0.01 equiv).

Stir the reaction mixture at 40 °C for 1 hour.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate

gradient) to afford the dihydrobenzofuran derivative.

Determine the enantiomeric excess of the product by chiral High-Performance Liquid

Chromatography (HPLC) analysis.

Protocol 2: Selective Oxy-Michael Reaction

This protocol details the construction of the flavanone ring via an intramolecular cyclization.

Materials:
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Dihydrobenzofuran intermediate from Protocol 1

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

Methanol (MeOH)

Procedure:

Dissolve the dihydrobenzofuran intermediate (1.0 equiv) in methanol (0.1 M).

Add DBU (1.2 equiv) to the solution at room temperature.

Stir the reaction mixture for 12 hours at room temperature.

Monitor the reaction by TLC.

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium

chloride.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

Purify the crude product by silica gel column chromatography to yield the flavanone product.

Potential Biological Activities and Signaling
Pathways
While specific studies on the mechanism of action of Sophoraflavanone H are limited,

research on structurally similar prenylated flavonoids, such as Sophoraflavanone G, provides

insights into its potential biological activities.

Antitumor Activity: Sophoraflavanone G has been shown to inhibit the proliferation of various

cancer cells.[5][6][7] Its mechanism of action is believed to involve the inhibition of key

signaling pathways that are often dysregulated in cancer. Two potential pathways are the

JAK/STAT and EGFR-PI3K-AKT pathways.[5][8]
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Potential Antitumor Signaling Pathways
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Caption: Potential antitumor mechanism of Sophoraflavanone H via inhibition of JAK/STAT

and EGFR-PI3K-AKT pathways.

Antimicrobial Activity: Several sophoraflavanones exhibit potent antimicrobial activity,

particularly against Gram-positive bacteria.[9][10] The proposed mechanism involves the

disruption of the bacterial cell membrane. The lipophilic prenyl group is thought to facilitate the

insertion of the molecule into the lipid bilayer, leading to a reduction in membrane fluidity and

subsequent cell death.[11][12]
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Proposed Antimicrobial Mechanism
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Caption: Proposed antimicrobial mechanism of Sophoraflavanone H through membrane

disruption.

Conclusion
The asymmetric synthesis of Sophoraflavanone H enantiomers provides a valuable tool for

the detailed investigation of their biological properties. The protocols outlined in this document,

based on the work of Murakami et al. (2020), offer a reliable method for accessing these

complex natural products. Further research into the specific molecular targets and signaling

pathways of Sophoraflavanone H will be crucial for its development as a potential therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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